![molecular formula C13H12Cl2N2OS B5653294 2,2-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5653294.png)
2,2-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, similar to the target compound, often involves the condensation reactions, where key functional groups are combined under specific conditions to form the thiazole ring. For example, derivatives have been prepared using carbodiimide condensation catalysis, offering a convenient method for their synthesis. This approach is highlighted in the synthesis of related N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiazole derivatives reveals significant interactions that influence their stability and reactivity. For instance, in a related acetamide structure, intermolecular C—H⋯O interactions were observed, forming chains that propagate along specific crystal axes, contributing to the overall molecular stability (Saravanan et al., 2016).
Chemical Reactions and Properties
Thiazole compounds, including those structurally similar to the target molecule, participate in various chemical reactions, forming new derivatives with potential biological activities. For example, thiazol-2-yl acetamide derivatives were synthesized and exhibited anticancer activities against different human tumor cell lines, demonstrating the chemical reactivity and biological potential of these compounds (Duran & Demirayak, 2012).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the applications and handling of these compounds. For instance, the crystal structure and intermolecular interactions in related compounds provide insights into their solid-state characteristics, which are essential for material science applications (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are fundamental to predicting the behavior of these compounds in various environments. For example, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides valuable information on their acid-base properties, crucial for understanding their interaction with biological systems (Duran & Canbaz, 2013).
properties
IUPAC Name |
2,2-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS/c1-7-3-4-9(5-8(7)2)10-6-19-13(16-10)17-12(18)11(14)15/h3-6,11H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENIJAOPIIBBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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